molecular formula C8H10N2O B132935 1,2,3,4-Tetrahydro-1,6-naphthyridin-5-OL CAS No. 155057-98-0

1,2,3,4-Tetrahydro-1,6-naphthyridin-5-OL

Cat. No. B132935
M. Wt: 150.18 g/mol
InChI Key: NXLIAWQPRVOLPK-UHFFFAOYSA-N
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Description

The compound 1,2,3,4-Tetrahydro-1,6-naphthyridin-5-OL is a chemical structure that is part of the naphthyridine family, a group of compounds known for their diverse biological activities. The synthesis and study of such compounds are of significant interest due to their potential applications in medicinal chemistry and material science.

Synthesis Analysis

The synthesis of naphthyridine derivatives has been explored through various methods. A novel four-component strategy has been described for the synthesis of dipyrazolo-fused 2,6-naphthyridines, which demonstrates the bond-forming efficiency and generality of this approach for assembling tetra-heterocyclic scaffolds . Another study reports the synthesis of 1,2,3,4-tetrahydro-2,6-naphthyridine from 2-methylpyrazine in a six-step reaction, confirming the structure through NMR, elemental analysis, and mass spectrometry . Additionally, the synthesis of 5-amino-1,2,3,4-tetrahydrobenzo[b][1,7]naphthyridines and related compounds has been achieved starting from anilines, with the aim of studying their potential acetylcholinesterase inhibitory activity . Novel tetrahydropyrimido[4,5-b][1,6]naphthyridine derivatives have also been synthesized via condensation reactions, with structures confirmed by analytical data and X-ray crystallography .

Molecular Structure Analysis

The molecular structure of naphthyridine derivatives is characterized by the presence of a naphthyridine core, which can be further modified to yield various substituted derivatives. The structural confirmation of these compounds is typically achieved through NMR spectroscopy, X-ray crystallography, and other analytical techniques .

Chemical Reactions Analysis

Naphthyridine derivatives can undergo a range of chemical reactions, including condensation, elimination, addition, and cycloaddition, to form complex heterocyclic structures . The asymmetric hydrogenation of 1,5-naphthyridine derivatives has been developed to produce chiral 1,5-diaza-cis-decalins, which are valuable as rigid chelating diamine ligands for asymmetric synthesis . An intramolecular 1,3-dipolar cycloaddition reaction has been utilized to synthesize a 1,8-naphthyridin-5-one derivative, showcasing the versatility of naphthyridines in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthyridine derivatives are influenced by their molecular structure and the nature of their substituents. These properties are crucial for their potential applications in various fields. The asymmetric hydrogenation process mentioned provides a green protocol for the synthesis of optically pure compounds, indicating the importance of stereochemistry in the physical properties of these molecules . The detailed physical properties, such as solubility, melting points, and stability, are typically characterized as part of the compound's development for specific applications but are not explicitly detailed in the provided papers.

Scientific Research Applications

Asymmetric Synthesis

The compound is utilized in asymmetric synthesis processes. Zhang et al. (2015) reported the asymmetric hydrogenation of 1,5-naphthyridine derivatives using chiral cationic ruthenium diamine complexes, producing optically pure 1,5-diaza-cis-decalins, including 1,2,3,4-tetrahydro-1,5-naphthyridines with high enantioselectivity. These decalins serve as rigid chelating diamine ligands for asymmetric synthesis, indicating the significance of 1,2,3,4-Tetrahydro-1,6-naphthyridin-5-OL in the synthesis of complex organic molecules (Zhang et al., 2015).

Synthetic Chemistry

In the realm of synthetic chemistry, Teng Da-wei (2010) synthesized 1,2,3,4-tetrahydro-2,6-naphthyridine through a multi-step process from 2-methylpyrazine, highlighting the compound's role in complex chemical synthesis and its potential as a building block for further chemical transformations (Teng Da-wei, 2010).

Antioxidant Properties

Research by Nam et al. (2007) demonstrated that tetrahydro-1,8-naphthyridinol analogues, structurally related to alpha-tocopherol, exhibit significantly higher antioxidant activity than alpha-tocopherol itself in lipid membranes and low-density lipoproteins. This indicates the potential of 1,2,3,4-Tetrahydro-1,6-naphthyridin-5-OL derivatives in medical and biochemical applications due to their antioxidative properties (Nam et al., 2007).

Asymmetric Hydrogenation and Biological Activity

Lautens and Yamamoto (2016) highlighted the use of 1,2,3,4-tetrahydro-1,8-naphthyridine (THNAD) skeletons in biologically active molecules. They discussed the asymmetric hydrogenation of 1,8-naphthyridines to afford THNADs, which are utilized in the synthesis of bioactive compounds, showcasing the biological relevance of these compounds (Lautens & Yamamoto, 2016).

Topoisomerase I Inhibition and Antiproliferative Activity

The synthesis and biological evaluation of hybrid tetrahydro-1,5-naphthyridine derivatives were described by Martin-Encinas et al. (2019). These compounds, including 1,2,3,4-tetrahydro-1,5-naphthyridines fused with heterocycles, showed activity as inhibitors of Topoisomerase I (TopI) and possessed antiproliferative properties in various cancer cell lines, pointing to the compound's potential in cancer therapy (Martin-Encinas et al., 2019).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

The burgeoning interest in synthesis and biological applications of 1,6-naphthyridines reflects the importance of 1,6-naphthyridines in the synthetic as well as medicinal chemistry fields . Future research may focus on further exploring the biological activities of these compounds and developing new synthetic methods .

properties

IUPAC Name

2,3,4,6-tetrahydro-1H-1,6-naphthyridin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c11-8-6-2-1-4-9-7(6)3-5-10-8/h3,5,9H,1-2,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXLIAWQPRVOLPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CNC2=O)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00570334
Record name 2,3,4,6-Tetrahydro-1,6-naphthyridin-5(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00570334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,4-Tetrahydro-1,6-naphthyridin-5-OL

CAS RN

155057-98-0
Record name 2,3,4,6-Tetrahydro-1,6-naphthyridin-5(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00570334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,4-tetrahydro-1,6-naphthyridin-5-ol
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